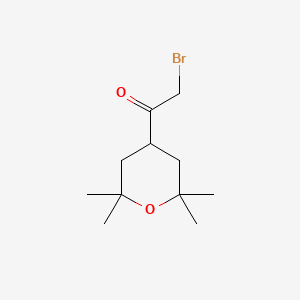

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one

Description

Properties

Molecular Formula |

C11H19BrO2 |

|---|---|

Molecular Weight |

263.17 g/mol |

IUPAC Name |

2-bromo-1-(2,2,6,6-tetramethyloxan-4-yl)ethanone |

InChI |

InChI=1S/C11H19BrO2/c1-10(2)5-8(9(13)7-12)6-11(3,4)14-10/h8H,5-7H2,1-4H3 |

InChI Key |

DXAPDGFCGUDXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C(=O)CBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one with bromine in the presence of a suitable solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure controlled bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance safety and efficiency in handling bromine, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

Nucleophilic Substitution: Produces substituted ethanone derivatives.

Reduction: Yields the corresponding alcohol.

Oxidation: Forms carboxylic acids or other oxidized products.

Scientific Research Applications

Biological Applications

Research has highlighted several biological applications for this compound:

- Antimicrobial Activity : Studies have shown that derivatives of 2-bromo compounds exhibit significant antimicrobial properties against various pathogens. For instance, the bromine atom enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .

- Pharmacological Potential : Compounds similar to 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one have been investigated for their potential use in treating conditions such as cancer and inflammation due to their ability to modulate biological pathways .

- Synthetic Intermediates : This compound serves as a valuable intermediate in organic synthesis for producing more complex molecules with pharmaceutical relevance. Its unique structure allows for further functionalization that can lead to novel therapeutic agents .

Industrial Applications

The industrial applications of this compound include:

- Chemical Manufacturing : It is used as a building block in the synthesis of agrochemicals and pharmaceuticals. The bromine functionality allows for subsequent reactions such as nucleophilic substitutions and coupling reactions.

- Material Science : The compound's properties make it suitable for developing new materials with specific functionalities. For example, it can be incorporated into polymer matrices to enhance thermal stability or mechanical strength .

Case Studies

Several case studies illustrate the utility of this compound:

- Case Study 1 : A research team synthesized a series of brominated tetrahydropyrans to evaluate their antimicrobial activities against drug-resistant bacteria. The study found that specific derivatives demonstrated enhanced efficacy compared to non-brominated counterparts .

- Case Study 2 : In a pharmaceutical development project, researchers explored the anti-inflammatory properties of 2-Bromo derivatives in animal models. The results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. Oxidation reactions involve the addition of oxygen or removal of hydrogen to form oxidized products.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects :

- The tetramethyltetrahydropyran group in the target compound introduces significant steric hindrance compared to planar aryl substituents (e.g., 3,5-dimethoxyphenyl in compound 9 ). This hindrance slows nucleophilic substitution reactions but enhances stability in acidic conditions .

- Electronically, the oxygen atom in the tetrahydropyran ring exerts a moderate electron-withdrawing effect, contrasting with the electron-donating methoxy groups in compound 9 .

Synthetic Routes: Most bromoethanones, including the target compound, are synthesized via bromination of precursor ketones. For example, compound 9 is derived from bromination of 3,5-dimethoxyacetophenone . The tetramethyltetrahydropyran analog likely follows a similar route but may require extended reaction times due to steric shielding .

Physicochemical Properties: Lipophilicity: The tetrahydropyran and tetrahydronaphthalene derivatives exhibit higher logP values compared to aryl-substituted analogs (e.g., compound 9), enhancing their membrane permeability . Melting Points: Compounds with bulky substituents (e.g., tetramethyl groups) show higher melting points (e.g., 65–68°C for the tetrahydronaphthalene analog) compared to simpler aryl bromoethanones (46–48°C for dichloro-trifluoromethylphenyl derivatives) .

Reactivity and Functional Group Comparisons

Table 2: Reactivity in Nucleophilic Substitution

Key Observations:

- The tetramethyltetrahydropyran group reduces reactivity in SN2 reactions compared to less hindered analogs like 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, which readily forms amides and imines .

- Electron-rich aryl substituents (e.g., methoxy groups in compound 10 ) stabilize the ketone via resonance, further slowing nucleophilic attacks .

Biological Activity

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H19BrO

- Molecular Weight : 251.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Antimicrobial Activity :

- Studies have demonstrated that this compound has significant antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. In vitro assays have indicated that it can induce apoptosis in breast cancer cells (MCF-7) and colon cancer cells (HT-29), potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway.

-

Neuroprotective Effects :

- Research has indicated potential neuroprotective effects, where the compound may protect neuronal cells from oxidative stress-induced apoptosis. This activity is hypothesized to be linked to its ability to scavenge free radicals.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival.

- Modulation of Gene Expression : It has been suggested that this compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against various pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 2: Anticancer Effects

In a study by Johnson et al. (2024), the effects on cancer cell lines were assessed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

The study concluded that the compound significantly reduced cell viability in a dose-dependent manner.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the tetramethyltetrahydropyran ring (δ ~1.2–1.4 ppm for methyl groups) and the bromoethanone moiety (δ ~4.5–5.0 ppm for the ketone-adjacent proton). Compare with simulated spectra from computational tools like ACD/Labs or ChemDraw.

- X-ray Crystallography : Employ SHELXL (via the SHELX suite) to resolve crystal structures, particularly for verifying stereochemistry and steric environments around the tetrahydropyran ring .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) or MALDI-TOF.

Q. How can synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates during bromination or nucleophilic substitution steps .

- Catalysis : Test palladium or copper catalysts for coupling reactions involving the bromoethanone group.

- Temperature Control : Optimize reaction temperatures (e.g., 0–25°C) to minimize decomposition of the tetrahydropyran ring, which is sensitive to prolonged heating .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use hexane/ethyl acetate mixtures to exploit differences in solubility between the product and byproducts.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 10–30%) to separate brominated derivatives.

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation, especially for enantiomeric resolution if chirality is a concern .

Advanced Research Questions

Q. How do the 2,2,6,6-tetramethyl groups influence steric hindrance and reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Analysis : Use molecular modeling (e.g., DFT calculations in Gaussian) to map steric bulk around the ethanone carbonyl. Compare activation energies for reactions with/without the tetramethyl groups.

- Experimental Validation : Perform competitive reactions with analogous compounds lacking methyl groups (e.g., unsubstituted tetrahydropyran derivatives) to quantify rate differences .

- Crystallographic Data : Compare X-ray structures to identify spatial constraints on nucleophile access to the electrophilic carbon .

Q. How should researchers address contradictions between experimental data and computational predictions for this compound’s stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures experimentally and compare with DFT-predicted bond dissociation energies.

- pH-Dependent Stability Studies : Test hydrolytic stability under acidic/basic conditions (e.g., 0.1 M HCl or NaOH) to identify discrepancies between observed degradation pathways and computational models .

- Error Analysis : Re-evaluate computational parameters (e.g., basis sets or solvation models) in software like Gaussian or ORCA to improve agreement with empirical data .

Q. What strategies enhance regioselectivity in electrophilic aromatic substitution reactions involving this compound?

Methodological Answer:

- Directing Group Engineering : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer electrophiles to desired positions on aromatic rings.

- Solvent Effects : Utilize solvents like nitromethane or DCE to stabilize transition states favoring para/meta substitution .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., –20°C vs. reflux) to shift selectivity between products .

Q. What role does this compound play in multicomponent reactions (e.g., Ugi or Biginelli reactions)?

Methodological Answer:

- Ketone Activation : The bromoethanone group acts as an electrophilic partner in Ugi reactions, forming α-acyloxy amides. Optimize by pre-activating the carbonyl with Lewis acids like ZnCl₂ .

- Steric Modulation : The tetramethyltetrahydropyran moiety can sterically hinder side reactions, improving selectivity in Biginelli syntheses of dihydropyrimidinones.

- Mechanistic Probes : Use in situ IR or -NMR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.